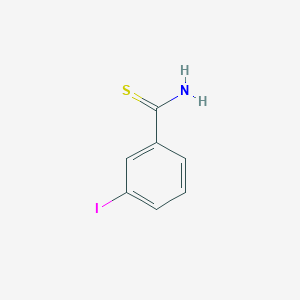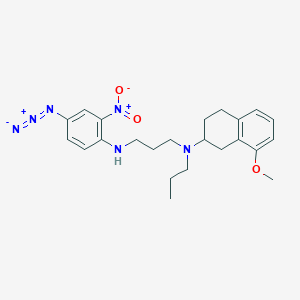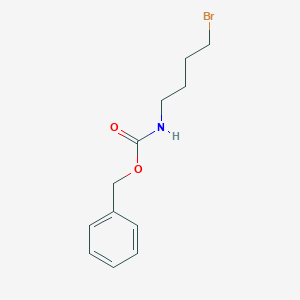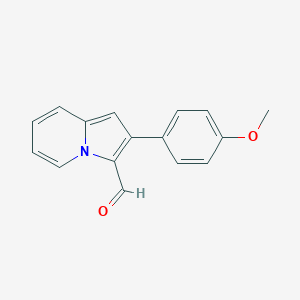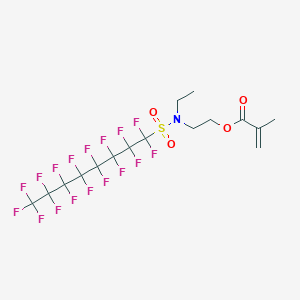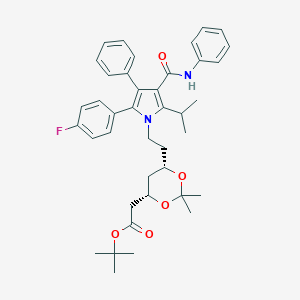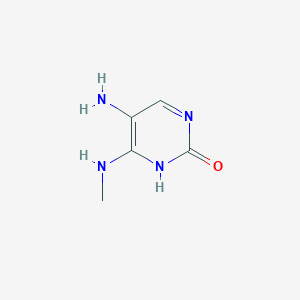
5-amino-6-(methylamino)-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6-(methylamino)-1H-pyrimidin-2-one, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPA is a pyrimidinone derivative that has been found to have a range of biochemical and physiological effects, making it an important compound for various research fields.
Mecanismo De Acción
The mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition can lead to the death of cancer cells, making 5-amino-6-(methylamino)-1H-pyrimidin-2-one a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of dihydrofolate reductase, as mentioned above. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, 5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one limitation of using 5-amino-6-(methylamino)-1H-pyrimidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving 5-amino-6-(methylamino)-1H-pyrimidin-2-one. One potential area of research is the development of 5-amino-6-(methylamino)-1H-pyrimidin-2-one-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-amino-6-(methylamino)-1H-pyrimidin-2-one and its potential applications in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to improve the solubility of 5-amino-6-(methylamino)-1H-pyrimidin-2-one in water, which could expand its potential use in vivo.
Métodos De Síntesis
5-amino-6-(methylamino)-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction between 2-amino-4,6-dichloropyrimidine and methylamine. Another synthesis method involves the reaction between 2-amino-4,6-dichloropyrimidine and dimethylformamide dimethyl acetal. Both of these methods have been used in scientific research to produce 5-amino-6-(methylamino)-1H-pyrimidin-2-one in high yields.
Aplicaciones Científicas De Investigación
5-amino-6-(methylamino)-1H-pyrimidin-2-one has been found to have a range of scientific research applications, including as a potential anti-cancer agent. Studies have shown that 5-amino-6-(methylamino)-1H-pyrimidin-2-one can inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further research in cancer treatment. 5-amino-6-(methylamino)-1H-pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.
Propiedades
Número CAS |
104096-91-5 |
|---|---|
Nombre del producto |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-amino-6-(methylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-7-4-3(6)2-8-5(10)9-4/h2H,6H2,1H3,(H2,7,8,9,10) |
Clave InChI |
QHVVJORQMLDIKD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NC(=O)N1)N |
SMILES canónico |
CNC1=C(C=NC(=O)N1)N |
Sinónimos |
2(1H)-Pyrimidinone, 5-amino-4-methylamino- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



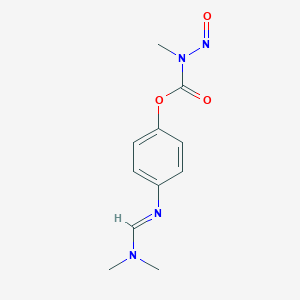
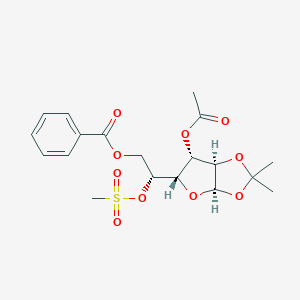
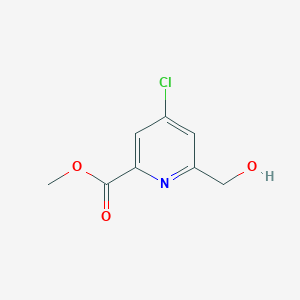
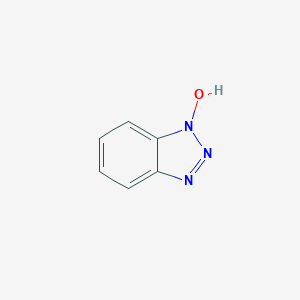
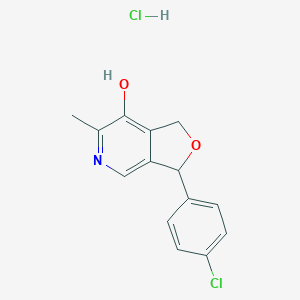
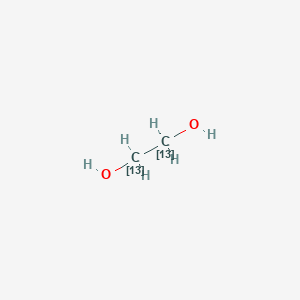
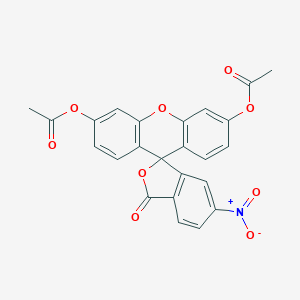
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
